Tricarballylic acid

Enzyme inhibition TCA cycle biochemistry

Researchers studying mitochondrial metabolism often face unreliable TCA cycle arrest due to rapid citrate metabolism. Tricarballylic acid (CAS 99-14-9) solves this as a non-metabolizable, competitive aconitase inhibitor (Ki=0.52 mM), enabling precise metabolic flux quantification [1]. • Arrests the Krebs cycle at the aconitase step, unlike rapidly metabolized citrate; validated in ruminant grass tetany models [2]. • Functions as a pure carboxylate ligand in goethite adsorption studies, eliminating hydroxyl-mediated binding artifacts for contaminant transport modeling [1]. • Prevents aluminum precipitation in high-pH industrial effluents where citric acid fails, supporting nuclear site remediation [1]. Supplied with ≥98% purity and rigorous QA documentation, ensuring reproducibility for both academic and industrial procurement workflows.

Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
CAS No. 99-14-9
Cat. No. B186502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarballylic acid
CAS99-14-9
Synonymspropane-1,2,3-tricarboxylate
tricarballylic acid
tricarballylic acid, sodium salt
tricarballylic acid, trisodium salt
Molecular FormulaC6H8O6
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyKQTIIICEAUMSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.32E+05 mg/L @ 18C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Tricarballylic Acid: Enzyme Inhibition & Metal Chelation


Tricarballylic acid (propane-1,2,3-tricarboxylic acid; CAS 99-14-9) is a C6 tricarboxylic acid that serves as the fully saturated analog of the TCA cycle intermediate cis-aconitic acid and the deoxy analog of citric acid [1]. Lacking the central α-hydroxyl group found in citrate, tricarballylic acid cannot be metabolized by aconitase in the Krebs cycle and instead acts as a competitive inhibitor of the enzyme [2]. Its three carboxyl groups confer metal-chelating properties, particularly for divalent cations such as Mg²⁺ and Ca²⁺, and enable its use as a multifunctional building block in polymer chemistry and as a ligand in coordination studies .

1
Non-metabolizable aconitase inhibitor for TCA cycle flux studies
2
Hydroxyl-free tricarboxylate probe for pure carboxylate coordination chemistry
3
Well-behaved single-peak reference standard in anion-exchange chromatography

Tricarballylic Acid: Irreplaceable in Specialized Applications


Generic substitution among tricarboxylic acids fails due to the critical structural divergence at the central carbon. Tricarballylic acid lacks the α-hydroxyl group present in citric acid, which fundamentally alters its coordination chemistry and biological activity [1]. In metal complexation, the hydroxyl group enables citric acid to form stable inner-sphere surface complexes at high pH, a capacity absent in tricarballylic acid [2]. Enzymatically, tricarballylic acid acts as a competitive aconitase inhibitor (Ki = 0.52 mM) precisely because it cannot undergo the hydroxyl-dependent dehydration required for TCA cycle progression, whereas citrate serves as the native substrate [3]. Furthermore, in industrial precipitation control, tricarballylic acid remains effective under high-pH, low-concentration conditions where citric acid fails entirely [4]. These mechanistic differences preclude simple interchangeability and mandate compound-specific procurement.

Tricarballylic acid
vs. Citric acid
Lacks α-hydroxyl group; mechanism-based aconitase inhibitor and high-pH metal complexation behavior may not transfer
Tricarballylic acid
vs. Succinic acid
Different carboxyl count (3 vs. 2); chromatographic characteristic charge and retention may shift away

Tricarballylic Acid: Evidence Against Comparators


Aconitase Inhibition vs Citrate Binding Affinity

Tricarballylic acid acts as a competitive inhibitor of aconitate hydratase (aconitase), with an inhibitor constant (Ki) of 0.52 mM. This value is quantitatively comparable to the Michaelis-Menten constant (Km) of the enzyme for its natural substrate, citrate, indicating that tricarballylic acid binds the aconitase active site with an affinity similar to that of citrate [1]. Because tricarballylic acid lacks the α-hydroxyl group required for the dehydration step, it arrests the catalytic cycle, whereas citrate proceeds to isocitrate. At a concentration of 0.5 mM, tricarballylic acid induces approximately 30% inhibition of citric acid cycle activity .

Aconitase inhibition
Head-to-head
Ki = 0.52 mM (≈ Km citrate); 30% cycle inhibition at 0.5 mM
Affinity-matched competitive inhibitor for enzyme studies
Rumen microbial aconitase prep; in vitro assay context
Enzyme inhibition TCA cycle biochemistry

Surface Adsorption on Goethite: Comparison with Citrate

ATR-FTIR spectroscopy reveals distinct surface complexation behaviors for tricarballylate and citrate on α-FeOOH (goethite) across the pH range. Both ligands form inner-sphere surface complexes at low pH and outer-sphere complexes near neutral pH. However, at high pH (>8), citrate maintains an inner-sphere complex coordinated via its hydroxyl and carboxylate groups, whereas tricarballylate does not form any inner-sphere surface complex at high pH, consistent with the absence of the α-hydroxyl group [1]. This difference in adsorption mechanism directly impacts metal oxide surface modification and contaminant transport modeling.

Goethite surface adsorption
Head-to-head
No inner-sphere complex at high pH (>8); citrate maintains inner-sphere
Supports pure carboxylate adsorption model studies
ATR-FTIR on α-FeOOH, 0.1 M NaCl, pH 3–10
Surface chemistry adsorption iron oxides

Aluminum Precipitation Control: Efficacy vs Citric Acid

In high-pH, low-reactant-concentration regimes, tricarballylic acid (TCA) prevents aluminum-containing phase precipitation, whereas citric acid is ineffective. Quasi-elastic light scattering experiments demonstrate that under these conditions, precipitation occurs despite the presence of citric acid. TCA and 2,4-dihydroxy benzoic acid remain effective, albeit requiring high acid-to-aluminum ratios [1]. This differential performance is attributed to the absence of the central hydroxyl group in TCA, which reduces water solubility relative to citrate but enhances its ability to stabilize aluminum complexes under alkaline conditions.

Al precipitation control
Head-to-head
Prevents Al-phase precipitation; citric acid fails entirely
Reported alkaline waste stabilization context
High-pH, low-concentration; quasi-elastic light scattering
Precipitation control aluminum speciation waste treatment

Ionization Constants: pKa Profile vs Citric Acid

The three dissociation constants of tricarballylic acid differ measurably from those of citric acid, reflecting the impact of the missing α-hydroxyl group on acid strength. At 30 °C, tricarballylic acid exhibits pKa1 = 3.49, pKa2 = 4.58, and pKa3 = 5.83 [1]. In contrast, citric acid at 25 °C has pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40 [2]. The most pronounced difference occurs at pKa3 (Δ = 0.57 units), indicating that the fully deprotonated tricarballylate trianion is significantly more acidic than the citrate trianion. This shift alters metal-ligand speciation and buffer capacity in the pH 5-7 range relevant to biological and environmental systems.

Ionization constants
Cross-study
pKa3 = 5.83 vs. citrate pKa3 = 6.40 (Δ −0.57)
Supports pH 5–7 speciation model review
TCA at 30 °C; citrate at 25 °C; data to verify
Acid-base chemistry speciation buffering

Chromatographic Retention: Tricarballylic vs Succinic Acid

Anion-exchange chromatography of a homologous carboxylic acid series reveals that the characteristic charge (ν) calculated from isocratic retention data agrees with the number of carboxyl groups present. Tricarballylic acid (three carboxyls) exhibits a characteristic charge of approximately 3, while succinic acid (two carboxyls) yields a value of approximately 2 [1]. Under linear salt gradient conditions, retention times increase linearly with the number of functional groups. Notably, succinic acid produces two distinct chromatographic peaks despite proven chemical purity, attributed to conformational equilibria, whereas tricarballylic acid elutes as a single peak, simplifying quantification in complex matrices.

Chromatographic retention
Head-to-head
Characteristic charge ≈ 3; single peak (succinic: ≈ 2; double peak)
Predictable retention standard for carboxylic acid analysis
Anion-exchange; linear salt gradient; method context
Anion-exchange chromatography method development carboxylic acid analysis

Tricarballylic Acid: Research & Industrial Applications


Aconitase Inhibition & TCA Cycle Research

Use tricarballylic acid as a non-metabolizable competitive inhibitor of aconitase (Ki = 0.52 mM) to dissect metabolic flux through the tricarboxylic acid cycle. Unlike citrate, which is rapidly metabolized, tricarballylic acid arrests the cycle at the aconitase step, enabling quantification of upstream and downstream metabolite accumulation [1]. This application is validated in ruminant physiology studies where tricarballylate accumulation correlates with grass tetany pathogenesis [2].

Metal Oxide Surface Modification & Geochemical Modeling

Employ tricarballylic acid in adsorption studies on iron oxide surfaces (e.g., goethite) where the absence of an α-hydroxyl group precludes high-pH inner-sphere complex formation. This property makes tricarballylate an ideal model ligand for isolating pure carboxylate coordination chemistry without hydroxyl-mediated binding artifacts [3]. Applications include contaminant transport modeling in soils and design of mineral flotation reagents.

Industrial Precipitation Control for Alkaline Waste

Utilize tricarballylic acid to stabilize aluminum-containing species in high-pH, low-concentration industrial waste streams or nuclear site remediation effluents. Tricarballylic acid prevents precipitation of aluminum phases under conditions where citric acid fails entirely, albeit at elevated acid-to-metal ratios [4]. This functional niche is critical for waste treatment processes where pH adjustment is constrained.

Chromatographic Reference Standard for Carboxylic Acids

Deploy tricarballylic acid as a well-characterized, single-peak reference standard in anion-exchange chromatography method development for carboxylic acid mixtures. Its predictable characteristic charge (ν ≈ 3) and linear salt gradient retention behavior enable accurate calibration and method validation for analyzing tricarboxylic acids in fermentation monitoring, food chemistry, and metabolomics [5].

Application
Selection Property
Validation Focus
Aconitase inhibition & TCA cycle flux research
Non-metabolizable competitive inhibitor
Ki / substrate affinity ratio; metabolite accumulation endpoints
Metal oxide surface modification & geochemical modeling
Hydroxyl-free tricarboxylate ligand
High-pH inner-sphere complex absence; ATR-FTIR context
Industrial precipitation control for alkaline waste
Aluminum stabilization at high pH
Precipitation endpoint monitoring; acid-to-metal ratio review
Chromatographic reference standard for carboxylic acids
Single-peak, predictable characteristic charge (ν ≈ 3)
Method calibration; retention behavior verification

Technical Documentation Hub

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34 linked technical documents
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